molecular formula C38H35N5O6 B13397966 N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B13397966
M. Wt: 657.7 g/mol
InChI Key: LFXBQKFIXWICJR-UHFFFAOYSA-N
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Description

This compound is a modified nucleoside analog featuring a benzamide group at the purine C6 position and a bis(4-methoxyphenyl)-phenylmethoxy (DMTr) protecting group on the oxolane (tetrahydrofuran) ring. The hydroxymethyl group at the 5'-position and the DMTr group at the 4'-position are critical for its role in oligonucleotide synthesis, where it serves as a building block for therapeutic antisense or siRNA molecules . Its synthesis involves multi-step phosphorylation and sulfurization reactions under inert conditions, with purification via flash chromatography and characterization by LC/MS and NMR .

Properties

IUPAC Name

N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)49-31-21-33(48-32(31)22-44)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXBQKFIXWICJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the oxolan-2-yl group. The bis(4-methoxyphenyl)-phenylmethoxy group is then attached through a series of substitution reactions. Finally, the benzamide group is introduced via an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of nitro groups would produce amine derivatives.

Scientific Research Applications

N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. The purine base may interact with nucleic acids or enzymes, inhibiting their function. The benzamide group can enhance binding affinity and specificity, while the other functional groups contribute to the overall activity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nucleoside phosphoramidites and thiophosphates used in oligonucleotide therapeutics. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups/Modifications Purity (LC/MS) Yield (%) References
N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide - DMTr at 4'-position
- Hydroxymethyl at 5'-position
- Benzamide at C6 purine
Thiophosphate linkage (non-chiral S-substitution) 99% (Rt=3.26) 53%
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide (33) - Sulfanylmethyl at 5'-position
- DMTr-protected hydroxyl
Thioether linkage (enhanced nuclease resistance) 68% (Rt=2.23) 46%
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide (35) - Sulfanylmethyl at 5'-position
- Cyanoethyl phosphoramidite at 4'-position
Phosphoramidite linker (enables solid-phase synthesis) >95% 46%
N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide (8) - DMTr at 5'-position
- Hydroxyl at 4'-position
Unmodified hydroxyl group (prone to enzymatic degradation) 99% (crude) 40%
N-[9-[(2S,4R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide - Cyanoethyl phosphoramidite at 4'-position
- DMTr at 5'-position
Chiral phosphoramidite (improved coupling efficiency) >95% N/A

Key Research Findings

Synthetic Efficiency :

  • The target compound’s thiophosphate modification (as in ) enhances stability against nucleases compared to unmodified hydroxyl analogs (e.g., compound 8 ), which show rapid degradation in serum .
  • Compound 35 ’s phosphoramidite group enables automated solid-phase oligonucleotide synthesis, but its yield (46%) is lower than the target compound’s 53% due to additional sulfurization steps .

Biological Activity: Sulfanylmethyl derivatives (e.g., compound 33) exhibit improved cellular uptake due to increased lipophilicity but require post-synthetic deprotection, complicating manufacturing . Cyanoethyl phosphoramidites (e.g., compound 35) reduce side reactions during oligonucleotide chain elongation compared to thiophosphates, which may form disulfide aggregates .

Analytical Data :

  • LC/MS retention times (Rt) vary with substituents: Thiophosphates (Rt=3.26 min) elute later than thioethers (Rt=2.23 min) due to higher hydrophobicity .
  • 31P NMR of the target compound shows a distinct shift at δ 58 ppm for the thiophosphate group, absent in phosphoramidite analogs (δ 149 ppm) .

Biological Activity

N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C39H37N5O
  • IUPAC Name : this compound

This structure features a purine base linked to a benzamide group, suggesting potential interactions with biological targets such as enzymes and receptors.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural components could interact with purine metabolism enzymes, potentially affecting nucleotide synthesis.
  • Antioxidant Properties : The presence of methoxy groups in the structure suggests that it may exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells.
  • Anticancer Activity : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Pharmacological Effects

Effect Description
AnticancerPotential to inhibit tumor growth and induce apoptosis in cancer cells.
AntioxidantMay scavenge free radicals, reducing oxidative damage.
Enzyme ModulationPossible modulation of metabolic enzymes related to purine metabolism.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of similar compounds on various cancer cell lines, it was found that modifications to the benzamide moiety significantly enhanced antiproliferative activity. The study highlighted that compounds with similar structural features exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Case Study 2: Enzyme Interaction

Research focused on the interaction of purine derivatives with key metabolic enzymes demonstrated that compounds structurally related to this compound showed competitive inhibition against adenosine deaminase (ADA), an enzyme crucial for purine metabolism. This inhibition could lead to increased levels of adenosine, which has various physiological effects, including immunosuppression .

Case Study 3: Antioxidant Activity

A recent investigation into the antioxidant properties of methoxy-substituted phenyl compounds revealed that they possess significant radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, indicating that such compounds could be beneficial in preventing oxidative stress-related diseases .

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